molecular formula C12H18Br2 B2807669 1-Bromo-3-(1-bromoethyl)adamantane CAS No. 37845-01-5

1-Bromo-3-(1-bromoethyl)adamantane

Cat. No. B2807669
CAS RN: 37845-01-5
M. Wt: 322.084
InChI Key: JYOVSTJYLZJQNY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-bromoethyl)adamantane is an organic compound with the molecular formula C12H18Br2 . It is a derivative of adamantane, a type of organobromine compound .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(1-bromoethyl)adamantane consists of a bromine atom attached to one of the four equivalent methine positions of the adamantane structure . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

While specific reactions involving 1-Bromo-3-(1-bromoethyl)adamantane are not detailed in the available resources, 1-Bromoadamantane, a related compound, has been used for testing methodology. It reacts with phenol to give para-adamantylphenol . It’s also known to form organometallic derivatives with Rieke calcium .


Physical And Chemical Properties Analysis

1-Bromo-3-(1-bromoethyl)adamantane is a colorless solid . It has a molecular weight of 322.08 . Further physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

The high reactivity of 1-Bromo-3-(1-bromoethyl)adamantane offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

This compound can be used in the production of monomers, which are the building blocks of polymers .

Creation of Thermally Stable Fuels and Oils

Due to its unique structure and properties, 1-Bromo-3-(1-bromoethyl)adamantane can be used in the synthesis of thermally stable and high-energy fuels and oils .

Development of Bioactive Compounds

This compound can also be used in the development of bioactive compounds, which have effects on or interact with living organisms .

Pharmaceutical Applications

1-Bromo-3-(1-bromoethyl)adamantane can be used in the synthesis of pharmaceuticals .

Production of Diamond-like Bulky Polymers (Diamondoids)

This compound can be used in the production of higher diamond-like bulky polymers such as diamondoids .

Synthesis of Vinyl-disubstituted Adamantanes

A similar technique can be employed to synthesize vinyl-disubstituted adamantanes, which are usable as nanowires to link semiconductor contact surfaces .

Organic Synthesis Applications of 1,3-DHA

There has been extensive research on the organic synthesis applications of 1,3-DHA. The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, the study and application of 1-Bromo-3-(1-bromoethyl)adamantane could be a promising area for future research.

properties

IUPAC Name

1-bromo-3-(1-bromoethyl)adamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOVSTJYLZJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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